1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate
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Overview
Description
1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound contains a tert-butyl group and a dioxopyrrolidinyl moiety, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate typically involves multiple steps. One common method includes the reaction of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate with a suitable precursor under controlled conditions . The reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, and the process may require specific temperature and pressure settings to achieve optimal yields .
Chemical Reactions Analysis
1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acids in proteins, leading to modifications that affect protein function. This interaction is crucial in biochemical studies and drug development, where the compound’s ability to modify proteins is leveraged to study biological pathways and develop new therapeutic agents.
Comparison with Similar Compounds
1-(tert-Butyl)22-(2,5-dioxopyrrolidin-1-yl)docosanedioate can be compared with similar compounds such as:
tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound shares a similar structure but lacks the docosanedioate moiety.
1-tert-Butyl 20-(2,5-dioxopyrrolidin-1-yl) icosanedioate: This compound has a similar functional group arrangement but differs in the length of the carbon chain.
2,5-Dioxopyrrolidin-1-yl (tert-butoxycarbonyl)-L-valinate: This compound contains a valinate moiety instead of the docosanedioate group.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C30H53NO6 |
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Molecular Weight |
523.7 g/mol |
IUPAC Name |
1-O-tert-butyl 22-O-(2,5-dioxopyrrolidin-1-yl) docosanedioate |
InChI |
InChI=1S/C30H53NO6/c1-30(2,3)36-28(34)22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-29(35)37-31-26(32)24-25-27(31)33/h4-25H2,1-3H3 |
InChI Key |
GKYKTEVZZNTLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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